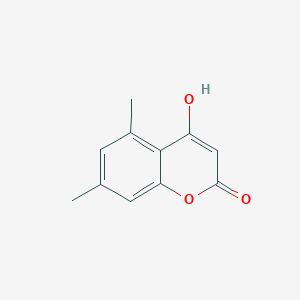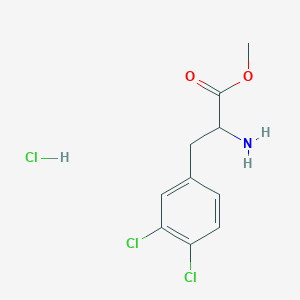![molecular formula C11H14BrFN2O2 B8673713 tert-butyl N-[(5-bromo-3-fluoropyridin-2-yl)methyl]carbamate](/img/structure/B8673713.png)
tert-butyl N-[(5-bromo-3-fluoropyridin-2-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[(5-bromo-3-fluoropyridin-2-yl)methyl]carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-bromo-3-fluoro-pyridin-2-ylmethyl)-carbamate typically involves multiple steps, starting with the preparation of the pyridine ring followed by the introduction of the bromine and fluorine atoms. The final step involves the addition of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of tert-butyl (5-bromo-3-fluoro-pyridin-2-ylmethyl)-carbamate may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[(5-bromo-3-fluoropyridin-2-yl)methyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
tert-butyl N-[(5-bromo-3-fluoropyridin-2-yl)methyl]carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (5-bromo-3-fluoro-pyridin-2-ylmethyl)-carbamate involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. The carbamate group may also play a role in modulating its activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (5-chloro-3-fluoro-pyridin-2-ylmethyl)-carbamate
- Tert-butyl (5-bromo-3-methyl-pyridin-2-ylmethyl)-carbamate
- Tert-butyl (5-bromo-3-fluoro-pyridin-2-ylmethyl)-urea
Uniqueness
tert-butyl N-[(5-bromo-3-fluoropyridin-2-yl)methyl]carbamate is unique due to the specific combination of bromine and fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H14BrFN2O2 |
|---|---|
Peso molecular |
305.14 g/mol |
Nombre IUPAC |
tert-butyl N-[(5-bromo-3-fluoropyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H14BrFN2O2/c1-11(2,3)17-10(16)15-6-9-8(13)4-7(12)5-14-9/h4-5H,6H2,1-3H3,(H,15,16) |
Clave InChI |
RHOSJUOWHUOGRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=C(C=C(C=N1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-[(Benzyloxy)methyl]-1-Boc-piperidine](/img/structure/B8673729.png)
![1-Boc-4-[Hydroxy-(4-methoxyphenyl)methyl]piperidine](/img/structure/B8673730.png)
